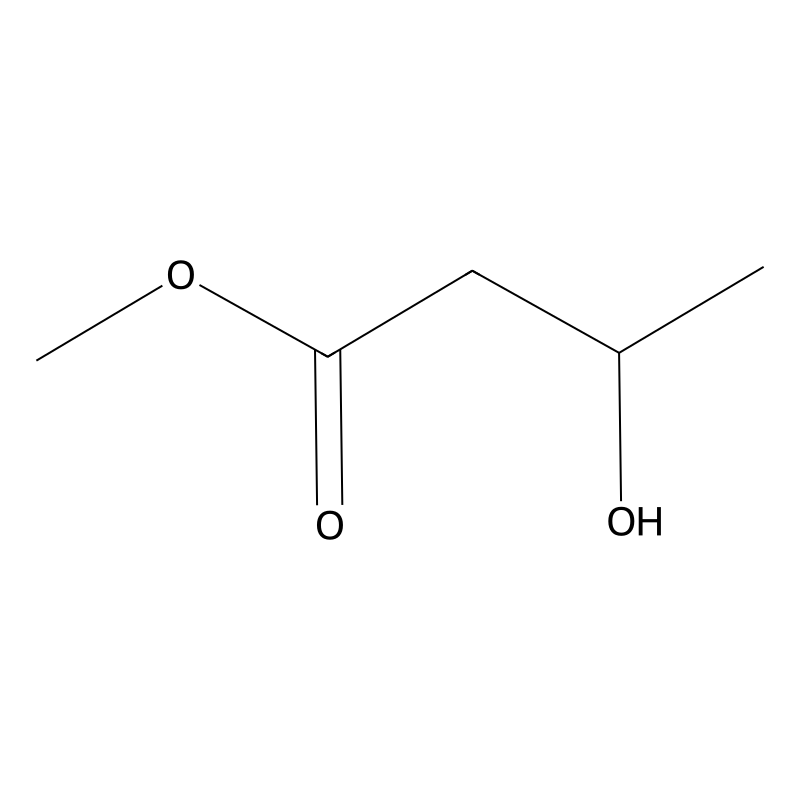

Methyl 3-hydroxybutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Methyl 3-hydroxybutyrate is a colorless liquid with the molecular formula and a molecular weight of approximately 118.13 g/mol. It is classified as a 3-hydroxy carboxylic acid and is known for its mild fruity odor reminiscent of green apple and wine . This compound occurs naturally in various fruits such as Annona muricata (soursop), Carica papaya (papaya), and Mangifera indica (mango) and is often utilized in flavoring applications .

The specific mechanism of action of MHB in biological systems is not fully understood. However, some research suggests it might be a precursor molecule for the synthesis of other important metabolites, including beta-hydroxybutyrate (BHB) []. BHB is a ketone body, an energy source used by the body under certain conditions. More research is needed to elucidate the potential role of MHB in various biological processes.

One specific application of MHB is in the synthesis of chiral β-lactams []. β-lactams are a class of cyclic amide antibiotics with significant medical applications, including penicillin. MHB can undergo aldol-type reactions with aldehydes to form these β-lactam structures. The stereochemistry of MHB can influence the stereochemistry of the final product, allowing for the targeted synthesis of specific β-lactam enantiomers.

Here, the "aldol-type reaction" refers to a condensation reaction between an aldehyde and a ketone or an aldehyde and an ester containing an enolizable α-hydrogen. The specific reaction conditions can influence the selectivity of the reaction, meaning it can control whether the final product has a syn or anti configuration. []

- Esterification: It can be synthesized through the esterification of 3-hydroxybutyric acid with methanol, catalyzed by enzymes such as lipases .

- Aldol-type Reactions: This compound can undergo aldol-type reactions with aldehydes, allowing for the formation of various chiral compounds depending on the reaction conditions .

- Transesterification: Methyl 3-hydroxybutyrate can also be involved in transesterification processes, which are significant in biodiesel production and other chemical syntheses .

Methyl 3-hydroxybutyrate has been shown to exhibit several biological activities:

- Energy Source: It serves as an alternative energy source for cells with impaired metabolic functions, particularly in conditions like diabetes and heart disease .

- Neuroprotective Effects: Research indicates that methyl 3-hydroxybutyrate may have potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through mechanisms that protect mitochondrial function .

- Cognitive Enhancements: Studies have suggested that it may improve learning and memory capabilities in animal models, indicating its potential role in cognitive health .

Methyl 3-hydroxybutyrate can be synthesized through various methods:

- Enzymatic Esterification: This method involves the enzymatic reaction between β-hydroxybutyric acid and methanol, yielding methyl 3-hydroxybutyrate. This process is efficient and environmentally friendly .

- Chemical Synthesis: Traditional chemical synthesis methods may also be employed, utilizing various reagents to facilitate the formation of this compound from simpler precursors.

- Microbial Fermentation: Certain microbial strains can produce methyl 3-hydroxybutyrate through fermentation processes, offering a sustainable production route.

Methyl 3-hydroxybutyrate has diverse applications across several fields:

- Food Industry: It is used as a flavoring agent due to its pleasant fruity aroma, enhancing the sensory profile of various food products .

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly for neuroprotective therapies and metabolic disorders .

- Cosmetics: Although limited information exists on its cosmetic applications, its pleasant odor may find usage in fragrance formulations.

Research into the interactions of methyl 3-hydroxybutyrate with other compounds reveals its potential synergistic effects:

- With Nutrients: Studies have indicated that it may enhance the effects of certain nutrients when used in conjunction with dietary supplements or functional foods.

- Drug Interactions: The compound's metabolic pathways suggest possible interactions with medications targeting metabolic or neurodegenerative conditions, warranting further investigation into its pharmacokinetics and safety profiles.

Methyl 3-hydroxybutyrate shares structural similarities with several other compounds, each possessing unique properties. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl 2-hydroxybutyrate | Similar structure but different biological activity. | |

| Methyl acetoacetate | Used primarily in organic synthesis; less bioactive. | |

| Ethyl 3-hydroxybutyrate | Ethyl ester variant; different sensory properties. | |

| Methyl β-hydroxybutyrate | Precursor to methyl 3-hydroxybutyrate; similar reactivity. |

Methyl 3-hydroxybutyrate stands out due to its specific biological activities related to energy metabolism and neuroprotection, making it particularly valuable in therapeutic contexts compared to its analogs.

Endogenous Production in Ketone Body Metabolism

Methyl 3-hydroxybutyrate represents a methylated derivative of 3-hydroxybutyrate, which serves as a fundamental component in mammalian ketone body metabolism [1]. The endogenous production of 3-hydroxybutyrate occurs primarily in hepatic mitochondria through a well-characterized biosynthetic pathway that begins with the condensation of two acetyl-coenzyme A molecules [1]. This initial condensation reaction is catalyzed by beta-ketothiolase to form acetoacetyl-coenzyme A, which subsequently undergoes condensation with a third acetyl-coenzyme A molecule via 3-hydroxy-3-methylglutaryl-coenzyme A synthase [1].

The critical step in ketone body formation involves the action of 3-hydroxy-3-methylglutaryl-coenzyme A lyase, which cleaves 3-hydroxy-3-methylglutaryl-coenzyme A to produce acetoacetate and acetyl-coenzyme A [2] [3]. Following this cleavage, acetoacetate undergoes reduction by the mitochondrial 3-hydroxybutyrate dehydrogenase enzyme in a nicotinamide adenine dinucleotide-dependent reaction to yield 3-hydroxybutyrate [1] [4]. The enzymatic mechanism of 3-hydroxybutyrate dehydrogenase involves the oxidation of 3-hydroxybutyrate to acetoacetate using nicotinamide adenine dinucleotide as a coenzyme, with the reaction proceeding through substrate binding via carboxylate group interactions [4].

Table 1: Ketone Body Production Rates in Human Metabolism

| Condition | Total Ketone Body Production Rate (μmol/min/m²) | Blood Concentration (μmol/ml) | Reference |

|---|---|---|---|

| Normal fasting | 81 ± 66 | 0.2 | [5] |

| Diabetic subjects | 208 ± 118 | 7.09 ± 0.32 | [5] |

| Obese subjects (fed) | 171 ± 70 | - | [6] |

| Obese subjects (starved) | 569 ± 286 | 6-7 | [7] [6] |

The methylation of 3-hydroxybutyrate to form methyl 3-hydroxybutyrate can occur through enzymatic esterification processes involving methanol as the esterification agent [8]. Research has demonstrated that methyl 3-hydroxybutyrate formation involves the direct esterification of beta-hydroxybutyric acid with methanol through enzymatic mechanisms [8]. The enzymatic kinetics of 3-hydroxybutyrate dehydrogenase reveal a steady-state ordered mechanism where hydride transfer is not rate-limiting under normal substrate conditions [9] [10].

Quantitative studies have established that ketone body release into blood varies significantly under different metabolic conditions, with diabetic subjects showing threefold higher production rates compared to normal individuals [6]. The fractional clearance rates for 3-hydroxybutyrate demonstrate values of 0.188 ± 0.124 min⁻¹ in normal subjects, decreasing to 0.050 ± 0.034 min⁻¹ in diabetic patients [6]. These kinetic parameters indicate that the endogenous production pathway maintains strict regulatory control through enzymatic modulation and substrate availability [11].

Phytochemical Synthesis in Plant Species

The occurrence of 3-hydroxybutyrate and its methyl ester derivatives in plant species represents a relatively unexplored area of phytochemical research [12] [13]. Scientific investigations have confirmed the natural presence of 3-hydroxybutyrate in flax (Linum usitatissimum), marking the first documented occurrence of this compound in plant tissues [12] [14]. Quantitative analysis of flax tissue revealed 3-hydroxybutyrate concentrations of 0.56 nmol/g fresh weight in non-transgenic plants, with transgenic lines expressing bacterial beta-ketothiolase showing elevated levels reaching 0.81 nmol/g fresh weight [12].

The biosynthetic pathway for 3-hydroxybutyrate in plants involves endogenous enzymatic mechanisms similar to those observed in bacterial systems [12]. Gene expression analysis in flax has identified the presence of beta-ketothiolase, which catalyzes the initial condensation reaction in 3-hydroxybutyrate biosynthesis [12] [14]. Transgenic flax plants expressing bacterial beta-ketothiolase demonstrated increased expression of endogenous genes involved in the 3-hydroxybutyrate biosynthetic pathway, with mRNA levels showing 1.31-fold to 2.31-fold increases compared to control plants [14].

Table 2: 3-Hydroxybutyrate Content in Plant Species

| Species | Tissue Type | Concentration | Analysis Method | Reference |

|---|---|---|---|---|

| Linum usitatissimum (control) | Green tissue | 0.56 nmol/g FW | Chemical analysis | [12] |

| Linum usitatissimum (transgenic H15) | Green tissue | 0.81 nmol/g FW | Chemical analysis | [12] |

| Linum usitatissimum (transgenic H1) | Green tissue | 0.74 nmol/g FW | Chemical analysis | [12] |

| Caryopteris odorata | Unspecified | Present | Phytochemical screening | [15] |

Fourier-transform infrared spectroscopy analysis of flax tissue has confirmed the presence of characteristic absorption bands for 3-hydroxybutyrate, specifically at 2890 cm⁻¹ and 2960 cm⁻¹, which correspond to carbon-hydrogen stretching vibrations of the methylene group [12]. These spectroscopic findings provide definitive evidence for the natural biosynthesis of 3-hydroxybutyrate in plant tissues [12].

The regulation of 3-hydroxybutyrate biosynthesis in plants appears to involve chromatin remodeling mechanisms, with the compound serving as an endogenous activator of methyltransferase 3 and decreased DNA methylation I genes [12] [14]. Treatment of flax plants with exogenous 3-hydroxybutyrate at concentrations of 0.2 mM and 5 mM resulted in 1.9-fold and 3.1-fold increases in beta-ketothiolase mRNA levels respectively after 24 hours [14]. The integration of 3-hydroxybutyrate metabolism with secondary metabolic pathways in plants suggests potential roles in phenolic compound biosynthesis and lignin formation [12].

Plant species from the Asteraceae family have also been identified as sources of 3-hydroxybutyrate-containing compounds, with Brachyscome angustifolia yielding unique hydroxybutyrate-containing triterpenoid saponins [16]. These specialized metabolites demonstrate the diversity of 3-hydroxybutyrate incorporation into complex phytochemical structures [16].

Microbial Biosynthesis via Polyhydroxyalkanoate Pathways

Microbial biosynthesis of methyl 3-hydroxybutyrate occurs primarily through polyhydroxyalkanoate metabolic pathways, where polyhydroxybutyrate serves as the precursor for monomer formation [17] [18]. The biosynthetic process involves the enzymatic depolymerization of polyhydroxybutyrate through the action of polyhydroxyalkanoate depolymerases, followed by esterification to produce methyl 3-hydroxybutyrate [19] [20].

Bacterial species capable of producing methyl 3-hydroxybutyrate include Clostridium ljungdahlii, Methylobacterium rhodesianum, and various Pseudomonas species [17] [21] [22]. In Clostridium ljungdahlii, the native 3-hydroxybutyryl-coenzyme A dehydrogenase (hbd2) enzyme plays a crucial role in endogenous 3-hydroxybutyrate production [17] [23]. This enzyme demonstrates superior performance when combined with heterologous thiolase (atoB) and coenzyme A transferase (ctfAB) for enhanced yields of 3-hydroxybutyrate on both sugar and syngas substrates [17].

Table 3: Microbial Production of Methyl 3-Hydroxybutyrate

| Microorganism | Substrate | Production Method | Yield/Concentration | Reference |

|---|---|---|---|---|

| Methylobacterium rhodesianum | Methanol | PHB degradation | 2.8-3.5 mM | [22] [24] |

| Clostridium ljungdahlii | Sugar/Syngas | Native hbd2 pathway | 5-6 mM | [17] |

| Engineered Escherichia coli | Sucrose | Anaerobic fermentation | 80% yield in 6.21 g/L CDW | [25] |

| Pseudomonas putida | Various substrates | PHA blend synthesis | 1.48 ± 0.15 g/L | [26] |

The polyhydroxybutyrate degradation pathway in Methylobacterium rhodesianum involves the sequential action of polyhydroxybutyrate depolymerase and 3-hydroxybutyrate dehydrogenase [22] [24]. Under optimized cultivation conditions, this bacterium achieved 3-hydroxybutyrate concentrations of 2.8 to 3.5 mM after eight days of polyhydroxybutyrate degradation [24]. The genetic modification of Methylobacterium rhodesianum through inactivation of the hbd gene encoding 3-hydroxybutyrate dehydrogenase resulted in enhanced accumulation of the monomer [22].

Acetogens utilize multiple pathways for 3-hydroxybutyrate production, including direct synthesis through acetyl-coenzyme A condensation and polyhydroxybutyrate depolymerization [17]. The acetoacetate-mediated pathway involves thiolase-catalyzed condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, followed by coenzyme A transferase action and subsequent reduction by 3-hydroxybutyrate dehydrogenase [17]. Alternative pathways utilize native 3-hydroxybutyryl-coenzyme A dehydrogenase enzymes that directly convert acetoacetyl-coenzyme A to 3-hydroxybutyryl-coenzyme A [17] [23].

The stereospecificity of microbial 3-hydroxybutyrate production varies depending on the enzymatic pathway employed [17]. The native hbd2 pathway in acetogens produces predominantly S-3-hydroxybutyrate, while the acetoacetate reduction pathway yields R-3-hydroxybutyrate [17]. Enzymatic assays using R-3-hydroxybutyrate-specific detection methods have confirmed that the ctfAB/hbd2 pathway produces mainly S-3-hydroxybutyrate, with R-3-hydroxybutyrate concentrations remaining below 0.2 mM [17].

Optimization of microbial production conditions has demonstrated significant improvements in methyl 3-hydroxybutyrate yields [27] [28]. Acid-catalyzed esterification of polyhydroxybutyrate using sulfuric acid at 67°C for 50 hours achieved optimal yields of 70.7% for 3-hydroxybutyrate methyl ester production [28]. The recovery percentages for methyl 3-hydroxybutyrate from polyhydroxybutyrate varied from 52% to 65% depending on the esterification conditions employed [20].

Methyl 3-hydroxybutyrate represents a critical compound in both pharmaceutical and biopolymer applications, necessitating the development of diverse, efficient, and selective synthetic approaches. The following sections examine the primary chemical synthesis methodologies employed for the production of this important chiral building block, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Conventional Esterification Techniques

Conventional esterification approaches for methyl 3-hydroxybutyrate synthesis encompass both direct esterification and transesterification methodologies, representing established industrial processes with well-characterized reaction pathways and optimization parameters.

Direct Esterification from 3-Hydroxybutyric Acid

The direct esterification of 3-hydroxybutyric acid with methanol constitutes the most straightforward synthetic route to methyl 3-hydroxybutyrate. This approach typically employs acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids including tin(II) acetate [1] [2]. The reaction proceeds through a standard esterification mechanism where the carboxylic acid functionality undergoes nucleophilic attack by methanol, facilitated by acid catalysis.

Research conducted on poly(3-hydroxybutyrate) depolymerization demonstrates that sulfuric acid catalysis at concentrations of 0.5 to 10 mol% provides optimal conversion efficiency. Under optimized conditions of 140°C for 7 hours, yields of 95% methyl 3-hydroxybutyrate can be achieved with minimal oligomer formation [2]. The catalyst loading significantly influences both conversion rate and selectivity, with higher concentrations promoting complete depolymerization but potentially leading to side reactions.

Temperature optimization studies reveal that reactions conducted at 60-80°C require extended reaction times of 12-24 hours to achieve comparable conversions to those obtained at 130-140°C in 6-8 hours [1]. The trade-off between energy consumption and reaction time must be carefully balanced for industrial applications.

Methanolysis of Polyhydroxybutyrate

An innovative approach to methyl 3-hydroxybutyrate synthesis involves the catalytic methanolysis of bacterial polyhydroxybutyrate, representing both a synthetic methodology and a polymer recycling strategy. This process offers the dual advantage of valorizing bacterial biomass while producing the target ester compound [2].

The methanolysis reaction employs similar catalytic systems to direct esterification but operates on polymeric substrates. Sulfuric acid at 0.5 mol% loading provides optimal performance, achieving 95% isolated yields of methyl 3-hydroxybutyrate after distillation purification. The reaction conditions of 140°C under autogenous pressure for 7 hours represent a balance between complete polymer depolymerization and minimal thermal degradation [2].

Catalyst recycling studies demonstrate that sulfuric acid can be neutralized with equimolar sodium hydroxide and recovered through distillation, maintaining catalytic activity over multiple cycles. This approach enhances the economic viability and environmental sustainability of the process.

Alternative catalysts including tin(II) diacetate and p-toluenesulfonic acid have been evaluated, with tin-based systems achieving 87% yields and sulfonic acid catalysts providing 79% yields under comparable conditions [2]. The superior performance of sulfuric acid stems from its high acidity and thermal stability under the reaction conditions.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents the most sophisticated approach to chiral methyl 3-hydroxybutyrate synthesis, offering exceptional enantioselectivity and enabling access to both enantiomers through appropriate catalyst selection. This methodology primarily focuses on the reduction of methyl acetoacetate, a readily available and inexpensive starting material.

Ruthenium-BINAP Catalytic Systems

The ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalytic system represents a landmark achievement in asymmetric hydrogenation, providing access to enantiomerically pure methyl 3-hydroxybutyrate with exceptional selectivity [3] [4] [5]. The catalyst system operates through a well-defined mechanism involving substrate coordination, hydride transfer, and product release.

Detailed mechanistic studies reveal that the BINAP ligand creates a chiral environment around the ruthenium center, facilitating enantioselective substrate approach and hydrogen activation. The (R)-BINAP ligand preferentially produces (R)-methyl 3-hydroxybutyrate, while (S)-BINAP yields the opposite enantiomer with equal efficiency [4].

Optimization studies demonstrate that catalyst loadings of 0.5-2.0 mol% provide optimal performance, with higher loadings offering faster reaction rates but diminishing economic returns [3]. Reaction conditions of 25-50°C under 1-100 atmospheres of hydrogen pressure achieve complete conversion within 2-8 hours, depending on substrate concentration and catalyst loading.

The substrate-to-catalyst ratio significantly impacts both reaction rate and enantioselectivity. Ratios of 100-1000:1 (substrate:catalyst) maintain excellent selectivity while ensuring practical reaction rates [5]. Higher ratios may compromise conversion efficiency, while lower ratios increase catalyst costs without proportional benefits.

Solvent selection plays a crucial role in catalyst performance and selectivity. Methanol provides optimal results for methyl acetoacetate hydrogenation, likely due to its ability to stabilize the catalyst and facilitate substrate coordination [4]. Alternative solvents including ethanol and isopropanol demonstrate reduced activity and selectivity.

Modified Raney Nickel Catalysts

Modified Raney nickel systems represent an economically attractive alternative to precious metal catalysts while maintaining good enantioselectivity for methyl 3-hydroxybutyrate synthesis. These systems employ chiral modifiers such as tartaric acid derivatives to induce enantioselectivity in the inherently achiral nickel surface [6] [7] [8].

The modification process involves treatment of freshly prepared Raney nickel with chiral tartaric acid derivatives under controlled pH conditions. The optimal modification protocol employs (R,R)-tartaric acid at pH 5.0-6.0, creating chiral adsorption sites on the nickel surface that facilitate enantioselective substrate binding and reduction [6].

Kinetic studies of methyl acetoacetate reduction over tartaric acid-modified nickel reveal that enantioselectivity arises from differential adsorption strengths of the substrate enantiomers. The chiral modifier creates preferential binding sites that favor one enantiomer over the other, leading to selective reduction [7].

Temperature effects on enantioselectivity demonstrate that reactions conducted at 50-80°C provide optimal balance between reaction rate and selectivity. Higher temperatures may reduce selectivity due to increased thermal motion disrupting chiral recognition, while lower temperatures result in impractically slow reaction rates [9].

The influence of modification conditions, including modifier concentration, pH, and treatment time, has been systematically investigated. Optimal modification requires 1-2 hours of contact time with 0.1-0.5 M tartaric acid solutions, with longer treatment times potentially leading to catalyst deactivation [6].

Iridium-Based Chiral Complexes

Iridium complexes with chiral phosphine ligands represent an emerging approach to asymmetric methyl 3-hydroxybutyrate synthesis, offering high activity and selectivity under mild reaction conditions [10]. These systems demonstrate particular effectiveness for β-keto ester reduction, achieving enantioselectivities up to 95% under optimized conditions.

The iridium-catalyzed process operates at ambient temperature and pressure, making it attractive for industrial applications where harsh conditions are undesirable. Catalyst loadings of 0.1-1.0 mol% provide sufficient activity for practical reaction rates while maintaining excellent enantioselectivity [10].

Ligand design plays a critical role in catalyst performance, with ferrocenyl P,N,N-ligands demonstrating superior results compared to traditional phosphine systems. The unique electronic properties of the ferrocenyl backbone enhance both catalyst stability and enantioselective recognition [10].

Enzymatic Production Using Dehydrogenase Systems

Enzymatic synthesis represents the most environmentally benign approach to methyl 3-hydroxybutyrate production, operating under ambient conditions with exceptional enantioselectivity and minimal waste generation. Dehydrogenase systems offer the additional advantage of cofactor regeneration, making them economically viable for large-scale applications.

Alcohol Dehydrogenase Systems

Alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of β-keto esters to the corresponding β-hydroxy esters with remarkable enantioselectivity. Recent advances in protein engineering have yielded highly efficient ADH variants capable of processing methyl acetoacetate to methyl 3-hydroxybutyrate with exceptional performance metrics [11] [12] [13].

The alcohol dehydrogenase SmADH31 from Stenotrophomonas maltophilia demonstrates outstanding tolerance to high substrate concentrations, enabling processing of up to 6 M ethyl 4-chloroacetoacetate with complete conversion and greater than 99.9% enantiomeric excess [13]. This remarkable substrate tolerance eliminates the need for dilute reaction systems, significantly improving process economics.

Cofactor regeneration represents a critical aspect of enzymatic processes, with glucose dehydrogenase (GDH) providing an efficient and economical approach to NADH regeneration. The coupled enzyme system operates in a single reactor, simplifying process design and reducing equipment costs [14] [15].

Engineering strategies for enhancing ADH performance include rational design approaches targeting the active site, substrate binding channels, and cofactor binding domains. The sequence-modeling-docking-principle (SMDP) method has proven effective for identifying beneficial mutations that enhance both activity and stability [11].

Whole cell biocatalysis offers advantages over isolated enzyme systems, including improved enzyme stability, simplified downstream processing, and reduced enzyme production costs. Engineered Escherichia coli cells expressing both ADH and GDH genes achieve space-time yields of 265 g L⁻¹ d⁻¹ for methyl 3-hydroxybutyrate production [14].

3-Hydroxybutyrate Dehydrogenase Applications

3-Hydroxybutyrate dehydrogenase (HBDH) represents a specialized enzyme system for methyl 3-hydroxybutyrate synthesis, catalyzing the reversible conversion between acetoacetate and 3-hydroxybutyrate [16] [17] [18]. This enzyme demonstrates exceptional substrate specificity and enantioselectivity, producing exclusively the (R)-enantiomer.

Mechanistic studies reveal that HBDH operates through a sequential ordered mechanism involving NAD⁺ binding, substrate coordination, hydride transfer, and product release. The enzyme active site contains critical residues including Tyr155 and Lys159 that facilitate both substrate binding and catalytic activity [18].

Kinetic isotope effect studies demonstrate that hydride transfer is not rate-limiting for the natural substrate acetoacetate but becomes increasingly important for non-native substrates such as 3-oxovalerate. This information guides substrate design and process optimization strategies [17].

The enzyme demonstrates remarkable stability under process conditions, maintaining activity at temperatures up to 40°C and in the presence of organic cosolvents required for substrate solubility. Immobilization strategies further enhance enzyme stability and enable continuous processing applications [15].

Carbonyl Reductase Systems

Carbonyl reductases offer an alternative enzymatic approach with broad substrate specificity and excellent enantioselectivity for β-keto ester reduction. The carbonyl reductase AcCR from Acetobacter species demonstrates particular effectiveness for methyl acetoacetate reduction [14] [15].

Optimization studies reveal that pH 7.0, temperature 40°C, and substrate concentrations up to 400 mM provide optimal performance for carbonyl reductase systems. Under these conditions, conversions exceeding 90% can be achieved with reaction times of 6-10 hours [15].

Immobilization of carbonyl reductases using calcium alginate or chitosan matrices enhances enzyme stability and enables reuse over multiple reaction cycles. Immobilized enzyme systems maintain 90% of their initial activity after five cycles, demonstrating good operational stability [15].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles guide the development of environmentally sustainable synthetic approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents. Several innovative methodologies have emerged that align with these principles while maintaining synthetic efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in reducing reaction times and energy consumption for methyl 3-hydroxybutyrate production. This technology enables rapid heating through electromagnetic field interaction with polar molecules, dramatically accelerating esterification reactions [19] [20].

Comparative studies demonstrate that microwave-assisted esterification of poly(3-hydroxybutyrate) achieves complete conversion in less than 4 minutes at 10% microwave power, representing a 50-fold time reduction compared to conventional heating methods [19]. This dramatic improvement in reaction kinetics translates directly to energy savings and increased process throughput.

The microwave-assisted method employs acidified methanol (10% v/v sulfuric acid) as both solvent and reactant, simplifying the reaction system while maintaining high conversion efficiency. Temperature profiles during microwave heating show rapid attainment of reaction temperature with minimal thermal gradient, ensuring uniform reaction conditions [20].

Process optimization reveals that power settings of 10-20% provide optimal balance between reaction rate and selectivity, with higher powers potentially leading to localized overheating and side reactions. Substrate loading up to 10% (w/v) maintains uniform heating and complete conversion [19].

Solvent-Free Methodologies

Solvent-free synthesis approaches eliminate organic solvent use, reducing environmental impact and simplifying downstream processing. These methodologies employ neat reactants or solid-supported reagents to achieve desired transformations without traditional solvents [21] [22].

The development of solvent-free hydrogenolysis pathways for butyric acid production from poly(3-hydroxybutyrate) demonstrates the potential for eliminating both solvents and catalysts. This approach operates at 200°C under autogenous pressure, achieving 94% yield of butyric acid with 96% purity [21].

Mechanochemical approaches represent an emerging solvent-free methodology that employs mechanical energy to drive chemical transformations. Ball milling and extrusion processing enable solid-state reactions that would be difficult or impossible in solution [22] [23].

Solid-state synthesis of polymer derivatives through mechanochemical activation demonstrates the broad applicability of solvent-free approaches. Twin-screw extrusion processing enables grafting reactions and polymer modifications without organic solvents, reducing environmental impact while enhancing process sustainability [23].

Ionic Liquid-Based Systems

Ionic liquids offer unique properties as reaction media, including negligible vapor pressure, tunable solubility characteristics, and potential for catalyst recycling. Recent developments in ionic liquid-mediated synthesis demonstrate significant advantages for methyl 3-hydroxybutyrate production [24].

Imidazolium-based ionic liquids with acetate anions catalyze the selective depolymerization of poly(3-hydroxybutyrate) to crotonic acid, which can be subsequently converted to methyl 3-hydroxybutyrate through esterification and hydrogenation sequences [24]. The basic acetate anion facilitates polymer chain cleavage while the ionic liquid provides a stable reaction medium.

The ionic liquid-mediated process operates at 120-140°C, achieving 97% conversion of poly(3-hydroxybutyrate) to crotonic acid within 90 minutes. The ionic liquid can be recovered through extraction with brine and 2-methyltetrahydrofuran, maintaining greater than 90% recovery efficiency [24].

Catalyst recycling studies demonstrate that recovered ionic liquids maintain full catalytic activity over multiple cycles, providing economic and environmental advantages. The absence of volatile organic compounds eliminates emissions while the recyclable nature of ionic liquids reduces reagent consumption [24].

Biocatalytic Integration with Waste Valorization

Integration of biocatalytic synthesis with waste biomass valorization represents a paradigm shift toward circular economy principles in chemical manufacturing. These approaches utilize agricultural and industrial waste streams as feedstocks while employing enzymatic catalysis for product synthesis [25] [26] [27].

Wood waste valorization for poly(3-hydroxybutyrate) production demonstrates the potential for sustainable feedstock utilization. Acid pretreatment of wood waste followed by microbial fermentation achieves PHB yields of 4.37 mg/mL, providing a renewable source of starting material for methyl 3-hydroxybutyrate synthesis [26].

Dairy wastewater represents another promising feedstock for sustainable PHB production, achieving 3.6 g/L yields while simultaneously addressing waste treatment needs. This approach exemplifies the integration of waste management with valuable chemical production [27].

Process optimization using statistical design methodologies enables systematic improvement of waste-based bioprocesses. Plackett-Burman design and response surface methodology achieve significant yield improvements while minimizing resource consumption [26].

Physical Description

XLogP3

Density

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]